molecular formula C17H23NO2 B7586569 2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone

2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone

Cat. No. B7586569
M. Wt: 273.37 g/mol
InChI Key: GKVDODOCCRFVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is a piperidinylindolinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone is not fully understood. However, it is believed to act on the central nervous system and modulate the activity of neurotransmitters such as dopamine and serotonin. It may also inhibit the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone has various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to have antitumor activity in vitro and in vivo. In addition, it has been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone in lab experiments include its potential therapeutic applications and its ability to modulate neurotransmitter activity. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research on 2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research could focus on its potential use as an analgesic or anti-inflammatory agent. Further studies could also be conducted to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, 2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone is a chemical compound that has gained interest in scientific research due to its potential applications in medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.

Synthesis Methods

The synthesis of 2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone has been achieved through various methods. One of the most common methods is the reaction of cyclopentadiene with furan in the presence of a catalyst to form cyclopentadienyl furan. This intermediate is then reacted with 4-methylpiperidine and ethyl chloroacetate to form the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-13-8-9-18(15(11-13)16-7-4-10-20-16)17(19)12-14-5-2-3-6-14/h2,4-5,7,10,13-15H,3,6,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVDODOCCRFVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C2=CC=CO2)C(=O)CC3CCC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone

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